

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Bromoethyl)pyrrolidine

Cat. No.: B1338501

[Get Quote](#)

This guide provides a comprehensive technical overview of **1-(2-Bromoethyl)pyrrolidine**, a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development who utilize heterocyclic compounds in the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

1-(2-Bromoethyl)pyrrolidine is a versatile synthetic intermediate. The pyrrolidine ring is a prevalent heterocyclic fragment found in numerous FDA-approved drugs, valued for its ability to confer favorable physicochemical properties and introduce stereochemistry.^{[1][2][3][4][5]} This compound is typically available as a free base or, more commonly, as a stable hydrobromide salt, which is easier to handle and store.^[1]

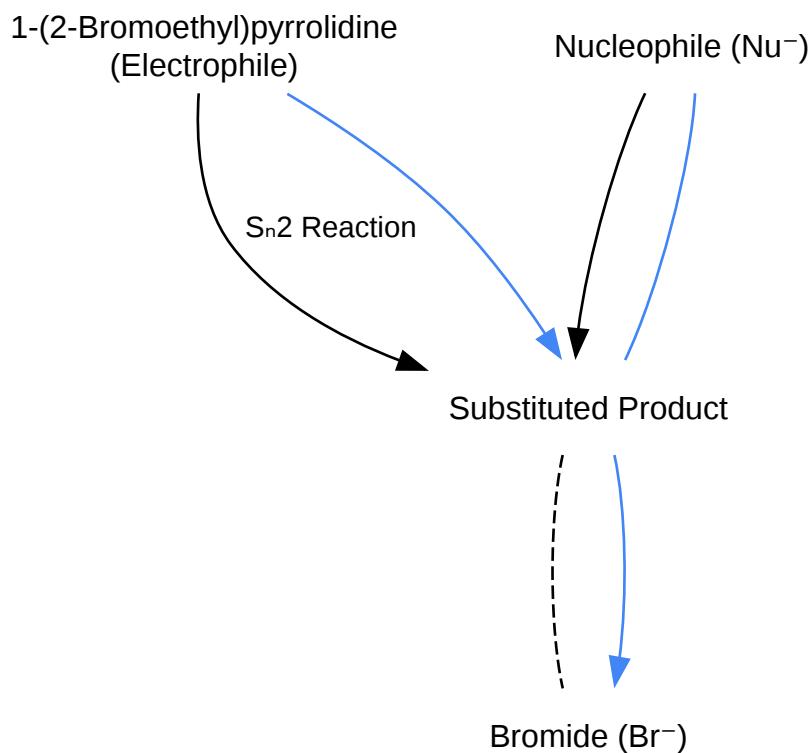
The compound's primary utility lies in its function as an alkylating agent, enabling the introduction of the pyrrolidinoethyl moiety into a wide array of molecules.^[1] This reactivity is central to its application in the synthesis of diverse pharmaceutical compounds, including those targeting the central nervous system, as well as antiviral and anticancer agents.^[1]

Table 1: Chemical Identification of **1-(2-Bromoethyl)pyrrolidine** and its Salts

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Form
1-(2-Bromoethyl)pyrrolidine	54035-94-8[6][7] [8]	C ₆ H ₁₂ BrN[6][8]	178.07[6][7]	Liquid (predicted)
1-(2-Bromoethyl)pyrrolidine Hydrobromide	80819-91-6[1][9] [10]	C ₆ H ₁₃ Br ₂ N[1][9] [11]	258.98[1][9][11]	Solid / Powder[1] [10]
1-(2-Bromoethyl)pyrrolidine Hydrochloride	106536-48-5[6]	C ₆ H ₁₂ BrN·HCl	214.53	Not specified

Table 2: Physicochemical Properties

Property	Value	Compound Form
Boiling Point	188.2 ± 23.0 °C at 760 mmHg[7]	Free Base
Melting Point	190-195 °C[10]	Hydrobromide Salt
pKa	9.16 ± 0.20 (Predicted)[6]	Free Base
InChI Key	SAVGSSSLZPLNLG-UHFFFAOYSA-N[6]	Free Base
Canonical SMILES	C1CCN(C1)CCBr[6]	Free Base


Core Reactivity and Synthetic Utility

The reactivity of **1-(2-bromoethyl)pyrrolidine** is dominated by the carbon-bromine bond, which makes it an effective electrophile for a variety of nucleophilic substitution reactions.[1]

This is the most common reaction pathway exploited by chemists to incorporate the pyrrolidinoethyl group into more complex molecular scaffolds.[\[1\]](#)

Nucleophilic Substitution Reactions

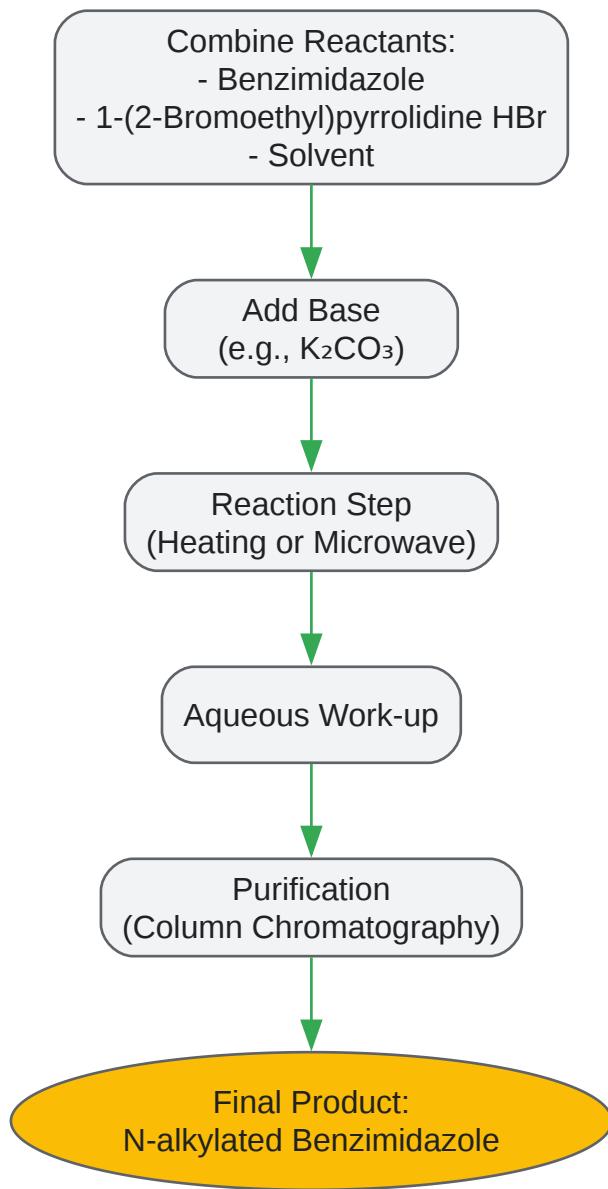
As a primary alkyl bromide, the compound readily undergoes S_N2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nucleophile bonds.[\[1\]](#) When using the hydrobromide salt, the addition of a base is often required to neutralize the hydrobromic acid byproduct or the nucleophile itself, which drives the reaction to completion.[\[1\]](#)

[Click to download full resolution via product page](#)

General scheme for nucleophilic substitution.

Elimination Reactions

Under specific conditions, such as in the presence of a strong, non-nucleophilic base, **1-(2-bromoethyl)pyrrolidine** can undergo an E2 (bimolecular elimination) reaction.[\[1\]](#) This


dehydrobromination results in the formation of 1-vinylpyrrolidine. However, nucleophilic substitution is generally the more favored pathway.[1]

Experimental Protocols: Synthesis of N-Substituted Benzimidazoles

A prominent application of **1-(2-bromoethyl)pyrrolidine** hydrobromide is in the N-alkylation of heterocyclic compounds, such as benzimidazoles, which are common scaffolds in FDA-approved drugs.[1]

General Methodology:

- Reactant Mixture: The benzimidazole substrate is combined with **1-(2-bromoethyl)pyrrolidine** hydrobromide in a suitable solvent.
- Base Addition: A base (e.g., potassium carbonate, triethylamine) is added to the mixture. The base serves to deprotonate the benzimidazole nitrogen, forming a more potent nucleophile, and to neutralize the HBr generated during the reaction.
- Reaction Conditions: The reaction can be conducted under conventional heating or, for improved efficiency and milder conditions, using microwave irradiation.[1]
- Work-up and Purification: Following the reaction, the mixture is subjected to a standard aqueous work-up to remove inorganic salts and unreacted starting materials. The crude product is then purified, typically by column chromatography, to yield the desired N-(2-pyrrolidin-1-ylethyl)benzimidazole derivative.

[Click to download full resolution via product page](#)

Workflow for the synthesis of N-alkylated benzimidazoles.

Safety and Handling

1-(2-Bromoethyl)pyrrolidine and its salts are reactive chemical compounds that require careful handling. The hydrobromide salt is classified with several hazard statements under the Globally Harmonized System (GHS).

Table 3: GHS Safety Information for **1-(2-Bromoethyl)pyrrolidine** Hydrobromide

Category	Information
Pictogram	GHS07 (Exclamation Mark) [10]
Signal Word	Warning [10]
Hazard Statements	H302: Harmful if swallowed. [10] H315: Causes skin irritation. [10] H319: Causes serious eye irritation. [10] H335: May cause respiratory irritation. [10]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [10] [12] P280: Wear protective gloves/eye protection/face protection. [12] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [10] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10] P403+P233: Store in a well-ventilated place. Keep container tightly closed. [10] [12]

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[13\]](#) All operations should be performed in a well-ventilated fume hood.[\[12\]](#)[\[13\]](#)

Conclusion

1-(2-Bromoethyl)pyrrolidine is a valuable and highly reactive building block for organic synthesis. Its ability to act as an efficient alkylating agent makes it a cornerstone reagent for introducing the pyrrolidinoethyl functional group, a common feature in many biologically active compounds and marketed drugs. A thorough understanding of its reactivity, handling requirements, and synthetic applications is essential for its effective and safe use in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Bromoethyl)pyrrolidine hydrobromide | 80819-91-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. 1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8 | Chemsric [chemsrc.com]
- 8. 1-(2-Bromoethyl)pyrrolidine | C6H12BrN | CID 12440780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 1-(2-bromoethyl)pyrrolidine hydrobromide | 80819-91-6 [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338501#1-2-bromoethyl-pyrrolidine-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com